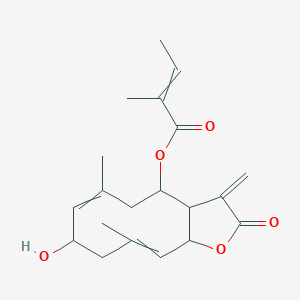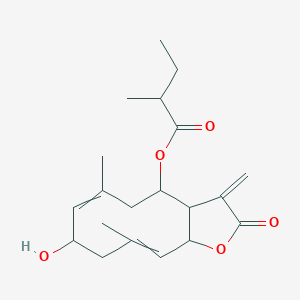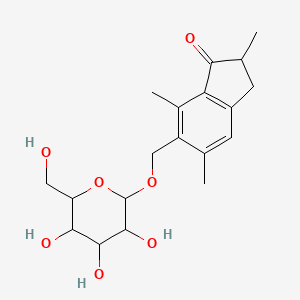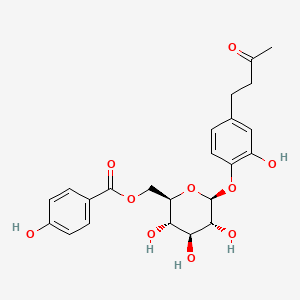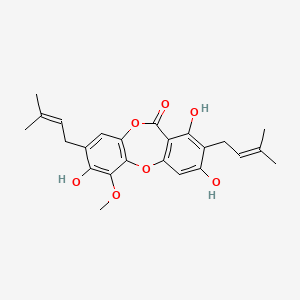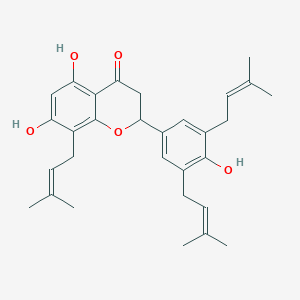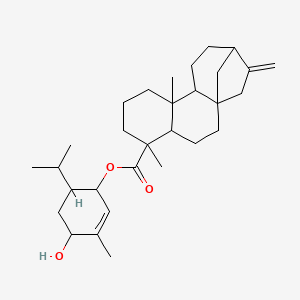
Wedelobatin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Wedelobatin A is a natural product that belongs to the class of compounds known as benzophenones. It is extracted from the stem bark of Wedelia trilobata, a medicinal plant that is commonly found in tropical and subtropical regions. Wedelobatin A has been the subject of intense scientific research due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Aplicaciones Científicas De Investigación
Allelopathic Properties : Wedelia trilobata, which contains Wedelobatin A, exhibits significant allelopathic effects. This means it can suppress the growth of neighboring plants through the release of allelochemicals. Such properties have implications for natural weed control and understanding plant competition dynamics (Azizan et al., 2016); (S. S. et al., 2021).
Antimalarial Activity : Novel compounds like wedelolides A and B, isolated from Wedelia trilobata, show antimalarial properties. These findings open up possibilities for developing new antimalarial drugs (Quang Ton That et al., 2007).
Wound Healing Potential : Extracts from Wedelia trilobata leaves have been studied for their wound healing capabilities. The plant's properties may support the growth of fibroblasts and offer antimicrobial effects, which are crucial for the wound healing process (Balekar et al., 2012).
Inhibition of Cancer Cell Growth : Wedelolactone, a compound from Wedelia trilobata, has been shown to inhibit the growth of breast cancer cells by acting as a proteasome inhibitor. This opens up potential avenues for cancer therapy (Nehybová et al., 2017).
Anti-inflammatory Effects : Studies have shown that wedelolactone can inhibit inflammation by impacting the NF-kappaB Pathway in cells. This suggests potential applications in treating inflammatory conditions (Yuan et al., 2013).
Effects on Bone Health : Research indicates that wedelolactone can enhance osteoblastogenesis, the process of bone formation, and suppress osteoclastogenesis, which is involved in bone resorption. This dual action makes it a potential therapeutic agent for osteoporosis (Liu et al., 2016).
Propiedades
IUPAC Name |
(4-hydroxy-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl) 5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-18(2)22-15-23(31)19(3)14-24(22)33-27(32)29(6)12-7-11-28(5)25(29)10-13-30-16-20(4)21(17-30)8-9-26(28)30/h14,18,21-26,31H,4,7-13,15-17H2,1-3,5-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKJIDAGDGTENO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1O)C(C)C)OC(=O)C2(CCCC3(C2CCC45C3CCC(C4)C(=C)C5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

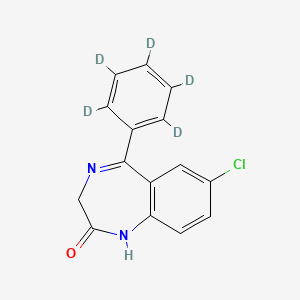
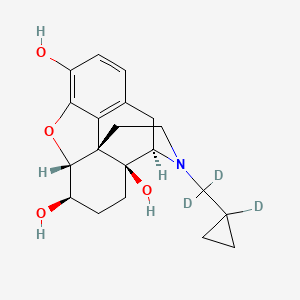
![2-chloro-11-cyclopentyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B593389.png)
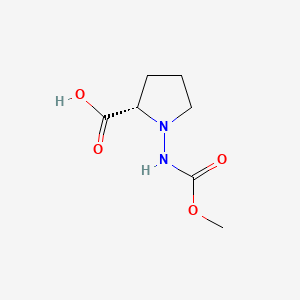
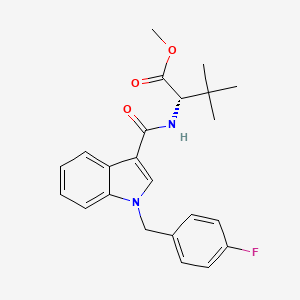
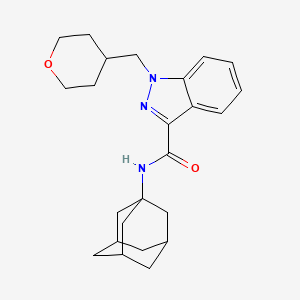
![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl hydrogen sulfate](/img/structure/B593394.png)
